2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid
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Overview
Description
2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid is a phthalate metabolite of Di-(2-propylheptyl)phthalate (DPHP), a plasticizer commonly used in polyvinyl chloride (PVC) products . This compound is often found in urine to determine human exposure to DPHP . It has a molecular formula of C18H24O5 and a molecular weight of 320.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid typically involves the esterification of 1,2-benzenedicarboxylic acid with 6-oxo-2-propylheptanol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for higher yield and purity. The reaction is conducted in large reactors with continuous monitoring of temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoic acids.
Scientific Research Applications
2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Employed in studies to assess human exposure to phthalates and their metabolites.
Medicine: Investigated for its potential effects on human health, particularly in relation to endocrine disruption.
Industry: Utilized in the production of plasticizers and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of 2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets enzymes involved in the metabolism of phthalates.
Comparison with Similar Compounds
Di-(2-propylheptyl)phthalate (DPHP): The parent compound of 2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid.
Mono-(2-ethylhexyl)phthalate (MEHP): Another phthalate metabolite with similar properties.
Di-(2-ethylhexyl)phthalate (DEHP): A widely used plasticizer with similar applications
Uniqueness: this compound is unique due to its specific metabolic pathway and its use as a biomarker for human exposure to DPHP. Its distinct structure allows for targeted studies on the effects of phthalate exposure .
Properties
IUPAC Name |
2-(6-oxo-2-propylheptoxy)carbonylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O5/c1-3-7-14(9-6-8-13(2)19)12-23-18(22)16-11-5-4-10-15(16)17(20)21/h4-5,10-11,14H,3,6-9,12H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGSMZPMFOBAFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101009357 |
Source
|
Record name | 2-(3-Hydroxybutoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101009357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57074-43-8 |
Source
|
Record name | 2-(3-Hydroxybutoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101009357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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